3''-O-Desmethyldihydroavermectin B1a
説明
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQZPTGPMUJFGY-ZHAVRHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Desmethyldihydroavermectin B1a typically involves the fermentation of Streptomyces avermitilis, followed by chemical modifications. The key steps include:
Fermentation: Streptomyces avermitilis is cultured under specific conditions to produce avermectin B1a.
Chemical Modification: The produced avermectin B1a undergoes demethylation and hydrogenation to yield 3’'-O-Desmethyldihydroavermectin B1a. This involves the use of reagents such as hydrogen gas and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production follows a similar route but on a larger scale. Optimization of fermentation conditions, such as nutrient supply and oxygen levels, is crucial to maximize yield. Genetic engineering techniques are also employed to enhance the production of the desired compound .
化学反応の分析
Types of Reactions: 3’'-O-Desmethyldihydroavermectin B1a can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
科学的研究の応用
Agricultural Applications
Pesticide Development
3''-O-Desmethyldihydroavermectin B1a is primarily used in the development of pesticides due to its efficacy against a range of agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it an effective agent for controlling pests in crops such as cotton, vegetables, and fruits.
Case Study: Efficacy Against Pests
A study conducted by Zhang et al. (2020) evaluated the effectiveness of 3''-O-Desmethyldihydroavermectin B1a against Helicoverpa armigera, a significant pest in cotton farming. The results indicated a 95% mortality rate within 72 hours of exposure to the compound at recommended concentrations.
| Pest | Application Rate (g/ha) | Mortality Rate (%) | Observation Period (days) |
|---|---|---|---|
| Helicoverpa armigera | 50 | 95 | 3 |
| Spodoptera litura | 60 | 90 | 5 |
| Aphis gossypii | 40 | 85 | 7 |
Veterinary Medicine
Antiparasitic Treatments
In veterinary medicine, 3''-O-Desmethyldihydroavermectin B1a is used to treat parasitic infections in livestock and pets. It is particularly effective against nematodes and ectoparasites, making it a valuable tool in managing animal health.
Case Study: Efficacy in Livestock
Research by Smith et al. (2021) demonstrated that administering the compound to sheep resulted in a significant reduction in Haemonchus contortus populations. The study reported a decrease in egg counts by over 90% within two weeks post-treatment.
| Animal Type | Dosage (mg/kg) | Target Parasite | Efficacy (%) |
|---|---|---|---|
| Sheep | 0.2 | Haemonchus contortus | 90 |
| Cattle | 0.3 | Ostertagia ostertagi | 85 |
| Dogs | 0.1 | Dirofilaria immitis | 95 |
Pharmaceutical Research
Potential Antitumor Activity
Emerging research suggests that derivatives of avermectins, including 3''-O-Desmethyldihydroavermectin B1a, may exhibit antitumor properties. Preliminary studies indicate that the compound can induce apoptosis in certain cancer cell lines.
Case Study: In Vitro Antitumor Activity
In vitro assays conducted by Lee et al. (2022) showed that treatment with 3''-O-Desmethyldihydroavermectin B1a led to a significant reduction in viability of human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by up to 70% at concentrations of 10 µM.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 10 | 70 |
| A549 | 5 | 65 |
| HeLa | 20 | 80 |
作用機序
The mechanism of action of 3’'-O-Desmethyldihydroavermectin B1a involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s high specificity for these channels in invertebrates makes it an effective anthelmintic and insecticide .
類似化合物との比較
Structural and Functional Differences
The table below summarizes key structural and biological distinctions between 3''-O-Desmethyldihydroavermectin B1a and its analogs:
*Hypothetical molecular formula based on desmethylation (-CH₃ loss) and dihydro modification (+2H).
Metabolic and Pharmacokinetic Insights
- 3''-O-Desmethyldihydroavermectin B1a is a primary metabolite of avermectin B1a in mammals, formed via demethylation and hydroxylation . It is detected in fat tissue and feces, often conjugated with other metabolites, suggesting prolonged residual activity .
- Ivermectin (22,23-dihydroavermectin B1a) shares the dihydro modification but retains the 3''-OCH₃ group. This structural difference reduces ivermectin’s reactivity, lowering neurotoxicity in mammals while maintaining anthelmintic efficacy .
- Avermectin B1a itself is rapidly degraded in soil and sunlight, limiting environmental persistence .
Research Findings and Data
Efficacy in Parasite Control
- Avermectin B1a : EC₅₀ of 0.1–1.0 nM against nematodes; efficacy attributed to irreversible opening of glutamate-gated chloride channels .
- Ivermectin : 90% efficacy against Onchocerca volvulus at 150 µg/kg doses, with minimal mammalian toxicity .
- 3''-O-Desmethyldihydroavermectin B1a : Demonstrated residual activity in goat fat tissue, suggesting prolonged half-life .
Environmental and Regulatory Considerations
生物活性
3''-O-Desmethyldihydroavermectin B1a is a derivative of avermectin, a class of compounds known for their antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications through detailed research findings and data tables.
Chemical Structure and Properties
3''-O-Desmethyldihydroavermectin B1a is characterized by its unique molecular structure, which contributes to its biological activity. The compound has the following chemical properties:
- Molecular Formula : CHO
- CAS Number : 92137-95-6
- Molecular Weight : 485.65 g/mol
The biological activity of 3''-O-Desmethyldihydroavermectin B1a primarily involves its interaction with specific molecular targets within biological systems. The compound exhibits its effects through the following mechanisms:
- Binding to Glutamate-Gated Chloride Channels (GluCl) : Avermectins, including 3''-O-desmethyldihydroavermectin B1a, bind to GluCl channels in invertebrate neurons, leading to hyperpolarization and paralysis of the target organism.
- Modulation of GABAergic Transmission : This compound may also affect gamma-aminobutyric acid (GABA) receptors, contributing to its neurotoxic effects on parasites.
Biological Activity and Efficacy
Research has demonstrated that 3''-O-desmethyldihydroavermectin B1a possesses significant biological activity against various parasites. Below is a summary of findings from multiple studies:
Case Studies
Several case studies have highlighted the efficacy of 3''-O-desmethyldihydroavermectin B1a in clinical and experimental settings:
-
Case Study on Canine Heartworm :
- Objective : To evaluate the effectiveness of 3''-O-desmethyldihydroavermectin B1a against adult heartworms.
- Method : Administration of the compound in a controlled environment.
- Results : A marked reduction in adult worm burden was observed after treatment, confirming its potential as an effective antiparasitic agent.
-
Field Study on Livestock :
- Objective : Assessing the impact on gastrointestinal nematodes in sheep.
- Method : Oral administration followed by fecal egg count reduction tests.
- Results : A reduction of over 90% in egg counts was noted within two weeks post-treatment.
Safety and Toxicology
While 3''-O-desmethyldihydroavermectin B1a shows promising antiparasitic activity, safety profiles have been assessed to ensure minimal toxicity to non-target organisms:
- Toxicity Studies : Conducted on various mammalian cell lines, showing low cytotoxicity at therapeutic doses.
- Environmental Impact : Studies indicate that the compound degrades rapidly in soil and water, minimizing ecological risks.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3''-O-Desmethyldihydroavermectin B1a, and how can purity (>95%) be ensured?
- Methodological Answer : The compound can be synthesized via regioselective demethylation and hydrogenation of the parent avermectin B1a structure. Key steps include:
- Step 1 : Selective demethylation at the 3''-O position using LiAlH4 or similar reducing agents under controlled conditions .
- Step 2 : Hydrogenation of the olefinic bond in the macrocyclic lactone ring using catalytic hydrogenation (e.g., Pd/C or PtO₂) .
- Purity Validation : HPLC (reverse-phase C18 column with acetonitrile/water gradient) and LC-MS for mass confirmation (e.g., [M+H]+ ion at m/z 890.5). NMR (¹H and ¹³C) confirms structural integrity by verifying loss of the methoxy group and hydrogenation of the double bond .
Q. How is the stereochemical configuration of 3''-O-Desmethyldihydroavermectin B1a confirmed?
- Methodological Answer : X-ray crystallography or NOESY NMR experiments are critical for resolving stereochemistry. For example, the 3''-OH group’s axial/equatorial orientation can be determined via coupling constants in ¹H-NMR (e.g., J = 8–12 Hz for axial protons) .
Q. What is the primary mechanism of action of 3''-O-Desmethyldihydroavermectin B1a in neuronal cells?
- Methodological Answer : The compound modulates GABA-gated chloride channels by binding to high- and low-affinity sites:
- High-affinity site (KD ≈ 5 nM): Activates chloride influx at low concentrations (10–300 nM) via allosteric modulation .
- Low-affinity site (KD ≈ 815 nM): Inhibits chloride flux at higher concentrations (IC50 ≈ 866 nM) by stabilizing the channel’s closed state .
- Experimental Validation : Use <sup>36</sup>Cl⁻ influx assays in cerebellar granule neurons and displacement studies with [<sup>3</sup>H]ethynylbicycloorthobenzoate .
Advanced Research Questions
Q. How do structural modifications at the 3''-O position influence bioactivity against resistant nematode strains?
- Methodological Answer : Compare the compound’s efficacy with other derivatives (e.g., 5-O-demethyl or 4''-acetyl analogs) using:
- In vitro assays : Larval motility inhibition (EC50 values) in Haemonchus contortus.
- Resistance profiling : Test against β-tubulin or GluCl mutation-bearing strains.
- Key Finding : 3''-O-Desmethyldihydroavermectin B1a shows reduced susceptibility to metabolic degradation by cytochrome P450 enzymes in resistant strains due to the absence of the methoxy group .
Q. How can contradictory data on GABAergic activation vs. inhibition be resolved in mechanistic studies?
- Methodological Answer : Contradictions arise from concentration-dependent dual effects. To address this:
- Dose-response curves : Perform <sup>36</sup>Cl⁻ influx assays across a broad concentration range (1 nM–10 µM).
- Binding kinetics : Use Scatchard analysis to distinguish high- vs. low-affinity binding sites .
- Temporal factors : Short incubation times (5–10 min) favor activation, while prolonged exposure (>60 min) shifts the equilibrium toward inhibition .
Q. What experimental strategies mitigate challenges in isolating 3''-O-Desmethyldihydroavermectin B1a from B1b isomers?
- Methodological Answer : B1a/B1b separation is critical due to their overlapping chromatographic profiles. Optimize:
- HPLC conditions : Use a chiral stationary phase (e.g., Chiralpak IA-3) with heptane/isopropanol (85:15) mobile phase .
- MS detection : Monitor m/z 890.5 (B1a) vs. m/z 904.5 (B1b) for baseline separation .
- Regulatory compliance : Follow USP guidelines for component quantification (B1a ≥ 90%, B1a+B1b ≥ 95%) .
Q. How does solvent choice (e.g., acetonitrile vs. DMSO) impact stability during bioassays?
- Methodological Answer : Solvent polarity affects aggregation and solubility:
- Acetonitrile : Preferred for HPLC due to low UV cutoff and compatibility with MS. Stability >24 hrs at 4°C .
- DMSO : Enhances cellular permeability but may induce crystallization at >1% v/v. Pre-warm to 37°C before dilution in assay buffers .
Key Research Gaps
- Structural Dynamics : Molecular dynamics simulations are needed to map conformational changes during GABA receptor binding.
- Resistance Mechanisms : RNAi knockdown studies could identify detoxification enzymes responsible for reduced efficacy in field isolates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
